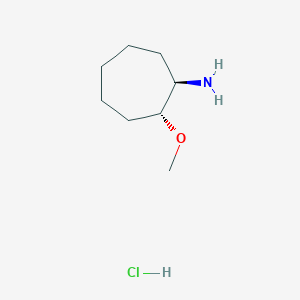

(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

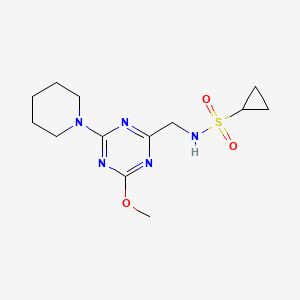

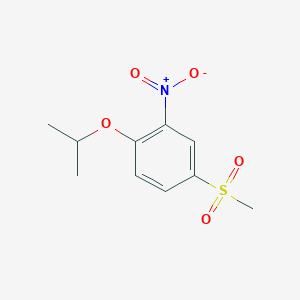

“(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride” is a compound that likely contains a cycloheptane ring, which is a seven-membered ring structure. The “2-Methoxy” indicates a methoxy group (OCH3) attached to the second carbon of the ring, and the “1-amine” suggests an amine group (NH2) attached to the first carbon . The “hydrochloride” part indicates that this compound is a hydrochloride salt, which typically forms when an amine reacts with hydrochloric acid .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the cycloheptane ring, followed by the introduction of the methoxy and amine groups. The exact methods would depend on the starting materials and specific reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the cycloheptane ring, with the methoxy and amine groups causing the molecule to be polar. The (1R,2R) designation indicates the stereochemistry of the molecule, specifically the configuration of the methoxy and amine groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amine could participate in reactions such as acid-base reactions or nucleophilic substitutions. The methoxy group could potentially undergo reactions depending on the conditions, such as demethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents. The exact properties such as melting point, boiling point, and specific rotation would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Organocatalysis and Enantioselective Reactions

- Organocatalysis : Tetrapeptides containing a primary amine and a conformationally restricted segment have been designed and synthesized for catalyzing aldol reactions, demonstrating effective organocatalysis with high enantioselectivity under specific conditions (Feng-Chun Wu et al., 2009). This research highlights the importance of primary amines in developing catalysts for stereoselective organic transformations, potentially applicable for compounds like "(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride".

Wirkmechanismus

Target of Action

The primary target of (1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride is the GPR88 receptor . GPR88 is an orphan G protein-coupled receptor (GPCR) of the class A rhodopsin family . It is expressed in various brain regions and is known to regulate the excitability of glutamatergic and GABAergic neurons .

Mode of Action

(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride acts as a potent agonist of the GPR88 receptor . It inhibits GPR88-mediated cAMP production through a Gαi-coupled pathway . This interaction with its target leads to changes in intracellular signaling pathways, which can influence various physiological processes.

Biochemical Pathways

The activation of the GPR88 receptor by (1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride affects the cAMP signaling pathway . This pathway plays a crucial role in many biological processes, including the regulation of metabolism, secretion of hormones, and gene expression. The downstream effects of this interaction can influence various physiological and pathological processes, including pain perception, mood regulation, and motor control .

Result of Action

The activation of the GPR88 receptor by (1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride can lead to various molecular and cellular effects. For instance, it can modulate the activity of neurons, influence neurotransmitter release, and alter neuronal excitability . These changes at the cellular level can translate into physiological effects, such as alterations in pain perception, mood, and motor control .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1R,2R)-2-methoxycycloheptan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-10-8-6-4-2-3-5-7(8)9;/h7-8H,2-6,9H2,1H3;1H/t7-,8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEQJXDZHLJILQ-SCLLHFNJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCCC1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCCCC[C@H]1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid](/img/structure/B2711771.png)

![1-(3-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone](/img/structure/B2711774.png)

![ethyl 6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2711781.png)

![2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide](/img/structure/B2711782.png)

![4-Methyl-1-{2-[2-(methylethyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2711789.png)

![(E)-4-(Dimethylamino)-N-[[2-(fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]but-2-enamide](/img/structure/B2711791.png)